Enantiomeric Potency: (R)-(-) vs. (S)-(+) Enantiomer in Dermestid Beetle Bioassay
The natural pheromone is the (R)-(-) enantiomer of (Z)-14-methylhexadec-8-enal. In a direct head-to-head comparison on the dermestid beetle Trogoderma granarium, the (R)-(-) enantiomer was found to be approximately 250 times more active than its synthetic antipode, the (S)-(+) enantiomer [1]. This demonstrates the critical importance of chirality for biological function.
| Evidence Dimension | Biological Activity (Relative Potency) |
|---|---|
| Target Compound Data | Activity = 250 (relative) |
| Comparator Or Baseline | (S)-(+) enantiomer of (Z)-14-methylhexadec-8-enal; Activity = 1 (relative) |
| Quantified Difference | ~250-fold higher activity |
| Conditions | Laboratory bioassay on male dermestid beetles (Trogoderma granarium) |
Why This Matters
This data proves that procurement of the incorrect enantiomer will result in a ~250-fold loss in signal, rendering the compound practically inactive for its intended biological purpose.
- [1] Mori, K., Suguro, T., Uchida, M. (1978). Synthesis of optically active forms of (Z)-14-methylhexadec-8-enal : The pheromone of female dermestid beetle. Tetrahedron, 34(20), 3119-3123. View Source
